Chloro(tri-t-butylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), min. 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

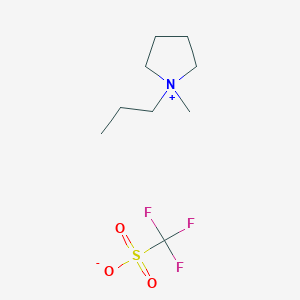

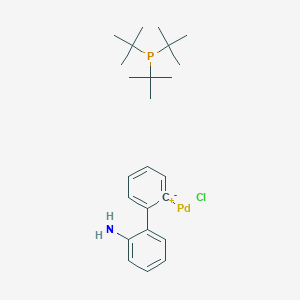

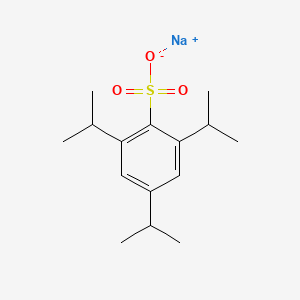

Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a second-generation precatalyst containing a biphenyl-based ligand . It is also known as P(t-Bu)3 Pd G2 . It appears as a light yellow to amber to dark green powder or crystal .

Molecular Structure Analysis

The molecular formula of this compound is C24H37ClNPPd . It consists of a palladium atom (Pd), a chlorine atom (Cl), a tri-tert-butylphosphine group (P(t-Bu)3), and a 2-amino-1,1’-biphenyl-2-yl group .Chemical Reactions Analysis

This compound participates in various palladium-catalyzed cross-coupling reactions, including C-C, C-N, and C-O bond formation reactions, and Suzuki-Miyaura coupling reactions .Physical and Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is sensitive to moisture and should be stored under inert gas . The molecular weight of the compound is 512.41 . The melting point is approximately 180-185°C . It is soluble in some organic solvents such as dichloromethane, chloroform, and ether .科学的研究の応用

Efficient Synthesis and Catalytic Applications

Catalyst for Indole Synthesis : It has been utilized in the efficient synthesis of 2-substituted indoles through a palladium(II) acetate/tri-tert-butylphosphine-catalyzed alkynylation/amination of 1,2-dihalobenzenes, achieving good to excellent yields. This method represents a straightforward approach for constructing indole cores, which are significant in medicinal chemistry (Tang, Hu, 2006).

Suzuki Cross-coupling Polymerization : The compound has been identified as a highly efficient precatalyst for Suzuki cross-coupling polymerization of aryl dibromides with aryldiboronic acids. Its application in this context allows for the rapid formation of polymers with high yields and molecular weights, showcasing its potential in polymer science (Zhang, Xing, Bouobda Tsemo, Hu, 2013).

Arylation of Polyamines : The compound facilitates the palladium-catalyzed arylation of linear and cyclic polyamines. This application is crucial for the synthesis of complex amine structures, which are valuable in the development of pharmaceuticals and materials science (Beletskaya, Bessmertnykh, Averin, Denat, Guilard, 2005).

Room-Temperature Cross-Coupling Reactions : Demonstrated efficacy in room temperature Suzuki cross-coupling polymerizations, offering an environmentally friendly alternative to traditional methods that require elevated temperatures. This application underscores its role in greener chemical processes and the synthesis of high-performance materials (Peng, Dong, Li, Chow, Hu, 2019).

作用機序

Target of Action

Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II), also known as P(t-Bu)3 Pd G2, is a second-generation precatalyst . Its primary targets are various organic compounds that participate in palladium-catalyzed cross-coupling reactions .

Mode of Action

P(t-Bu)3 Pd G2 interacts with its targets by acting as a catalyst in cross-coupling reactions . It facilitates the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . The compound contains a biphenyl-based ligand, which plays a crucial role in these reactions .

Biochemical Pathways

The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are essential for the formation of various organic compounds.

Result of Action

The result of P(t-Bu)3 Pd G2’s action is the successful formation of new organic compounds through cross-coupling reactions . These reactions result in the formation of new C-C, C-N, and C-O bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action of P(t-Bu)3 Pd G2 is influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas . The temperature and solvent used in the reaction can also significantly impact the compound’s efficacy and stability .

Safety and Hazards

This compound is toxic and may pose health risks upon contact or inhalation . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

特性

IUPAC Name |

chloropalladium(1+);2-phenylaniline;tritert-butylphosphane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N.C12H27P.ClH.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-6,8-9H,13H2;1-9H3;1H;/q-1;;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNFQIYYEXFFGV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37ClNPPd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320737.png)

![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)

![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)

![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)

![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)